molecular formula C12H15ClN2 B6207761 methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride CAS No. 2694728-12-4

methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride

Cat. No.: B6207761
CAS No.: 2694728-12-4
M. Wt: 222.7
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Description

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes a quinoline ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions usually involve the use of hydrochloric acid as a catalyst and a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride can be compared with other quinoline derivatives, such as:

    2-Methylquinoline: A simpler compound with similar structural features.

    6-Methoxyquinoline: Known for its use in fluorescent sensors.

    N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with potential therapeutic applications.

Properties

CAS No.

2694728-12-4

Molecular Formula

C12H15ClN2

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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